molecular formula C10H10BrClO B14046871 1-(2-(Bromomethyl)-6-chlorophenyl)propan-2-one

1-(2-(Bromomethyl)-6-chlorophenyl)propan-2-one

Cat. No.: B14046871
M. Wt: 261.54 g/mol
InChI Key: JTVAXIXZIWBUCQ-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-chlorophenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group and a chlorophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-chlorophenyl)propan-2-one typically involves the bromination of 2-(chloromethyl)phenylpropan-2-one. This reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure the selective bromination of the methyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-6-chlorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include secondary alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-6-chlorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-chlorophenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    1-(2-Chloromethyl)-6-chlorophenyl)propan-2-one: Similar structure but lacks the bromine atom.

    1-(2-(Bromomethyl)-4-chlorophenyl)propan-2-one: Similar structure with a different position of the chlorine atom.

    1-(2-(Bromomethyl)-6-fluorophenyl)propan-2-one: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: 1-(2-(Bromomethyl)-6-chlorophenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. The specific arrangement of these atoms can affect the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-chlorophenyl]propan-2-one

InChI

InChI=1S/C10H10BrClO/c1-7(13)5-9-8(6-11)3-2-4-10(9)12/h2-4H,5-6H2,1H3

InChI Key

JTVAXIXZIWBUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)CBr

Origin of Product

United States

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